

A Researcher's Guide to Sourcing High-Purity 2,4-Difluorobenzamide

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Compound of Interest

Compound Name: 2,4-Difluorobenzamide

Cat. No.: B1295065

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For researchers, scientists, and drug development professionals, securing high-purity chemical reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of commercial sources for **2,4-Difluorobenzamide**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide includes a comparative table of suppliers, detailed experimental protocols for quality control, and workflow diagrams to aid in the procurement and validation process.

Commercial Availability and Purity

2,4-Difluorobenzamide is readily available from a multitude of commercial chemical suppliers. The typical purity offered by most vendors is $\geq 97\%$, with some suppliers providing grades of 98% or higher. It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier to ascertain the exact purity and the methods used for its determination.

Below is a summary of prominent commercial suppliers of **2,4-Difluorobenzamide**. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich (Merck)	97%	85118-02-1	C ₇ H ₅ F ₂ NO	157.12
Amerigo Scientific	97%	85118-02-1	C ₇ H ₅ F ₂ NO	157.12
AIFCHEM	98%	85118-02-1	C ₇ H ₅ F ₂ NO	157.12
ChemicalBook	Lists multiple suppliers with purities ranging from 98% to 99%	85118-02-1	C ₇ H ₅ F ₂ NO	157.12
Bide Pharmatech Ltd.	>98%	85118-02-1	C ₇ H ₅ F ₂ NO	157.12
Accela ChemBio Co.,Ltd.	>98%	85118-02-1	C ₇ H ₅ F ₂ NO	157.12

Quality Control: Experimental Protocols

Independent verification of the purity and identity of **2,4-Difluorobenzamide** is a critical step in the research workflow. The following are representative methodologies for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most common analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying impurities in a sample. A typical reversed-phase HPLC method for **2,4-Difluorobenzamide** would be as follows:

Objective: To determine the purity of a **2,4-Difluorobenzamide** sample by separating it from potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or another suitable modifier)
- **2,4-Difluorobenzamide** sample

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized.
- Standard Preparation: Accurately weigh a known amount of a high-purity **2,4-Difluorobenzamide** standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
- Sample Preparation: Accurately weigh the **2,4-Difluorobenzamide** sample to be tested and dissolve it in the mobile phase to a similar concentration as the standard.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 μL
- Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for **2,4-Difluorobenzamide**)
- Column Temperature: 30 °C
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Data Analysis:
 - Identify the peak corresponding to **2,4-Difluorobenzamide** based on the retention time of the standard.
 - Calculate the area of the main peak and any impurity peaks in the sample chromatogram.
 - Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and can also be used for a quantitative purity assessment (qNMR).

Objective: To confirm the identity of **2,4-Difluorobenzamide** and estimate its purity.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- **2,4-Difluorobenzamide** sample
- Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of the **2,4-Difluorobenzamide** sample in a suitable deuterated solvent. For qNMR, a precisely weighed amount of a suitable internal standard is also added.
- ¹H NMR Spectroscopy:
 - Acquire a proton (¹H) NMR spectrum.
 - Expected Chemical Shifts (in DMSO-d₆): The aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. The amide protons (-CONH₂) will appear as two broad singlets around δ 7.5 and 8.0 ppm.
 - Analysis: Compare the observed spectrum with a reference spectrum of **2,4-Difluorobenzamide** to confirm the structure. Integrate the signals to check for the correct proton ratios. Impurity peaks can often be identified as signals that do not correspond to the main compound.
- ¹³C NMR Spectroscopy:
 - Acquire a carbon-13 (¹³C) NMR spectrum.
 - Expected Chemical Shifts (in DMSO-d₆): The carbonyl carbon will appear around δ 165 ppm. The aromatic carbons will appear in the range of δ 105-165 ppm, showing characteristic splitting patterns due to fluorine coupling.
 - Analysis: Confirm the presence of the expected number of carbon signals and their chemical shifts.
- ¹⁹F NMR Spectroscopy:
 - Acquire a fluorine-19 (¹⁹F) NMR spectrum.
 - Expected Chemical Shifts: Two signals corresponding to the two different fluorine atoms on the aromatic ring will be observed.
 - Analysis: This is a highly sensitive method for detecting fluorine-containing impurities.

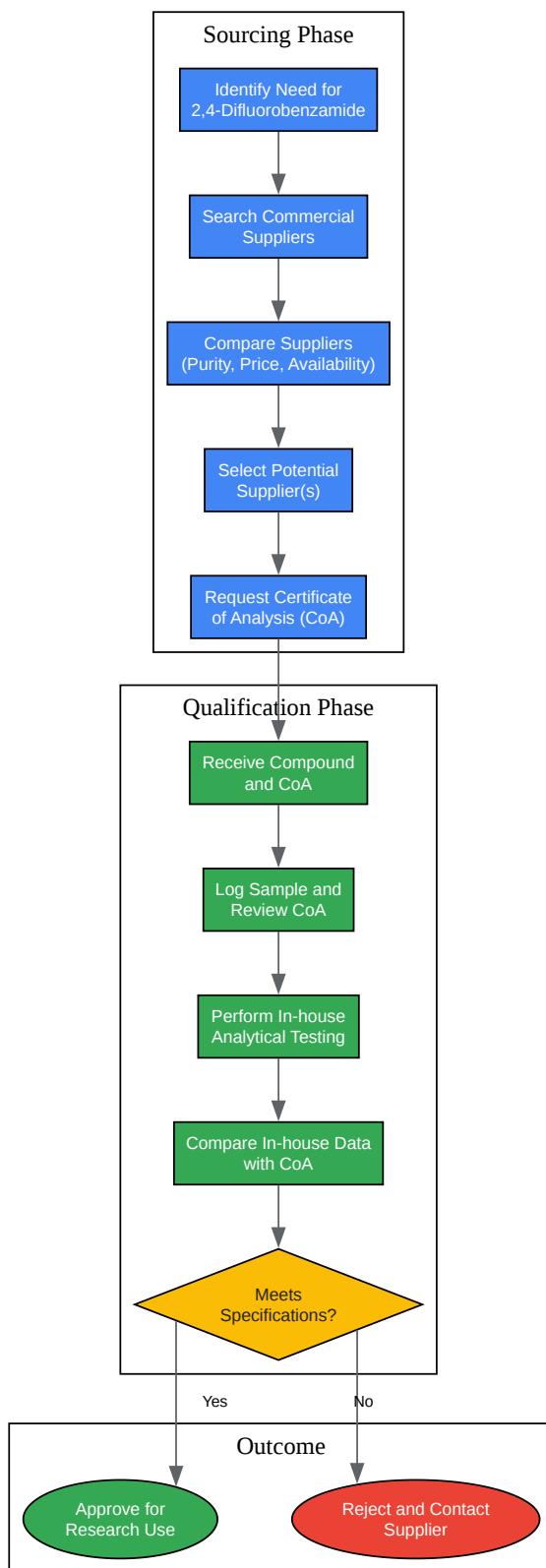
- Quantitative NMR (qNMR) for Purity Determination:
 - Acquire a ^1H NMR spectrum of the sample with the internal standard.
 - Integrate a well-resolved signal of the analyte and a signal of the internal standard.
 - Calculate the purity of the sample using the following formula:

where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- Purity_standard = Purity of the internal standard

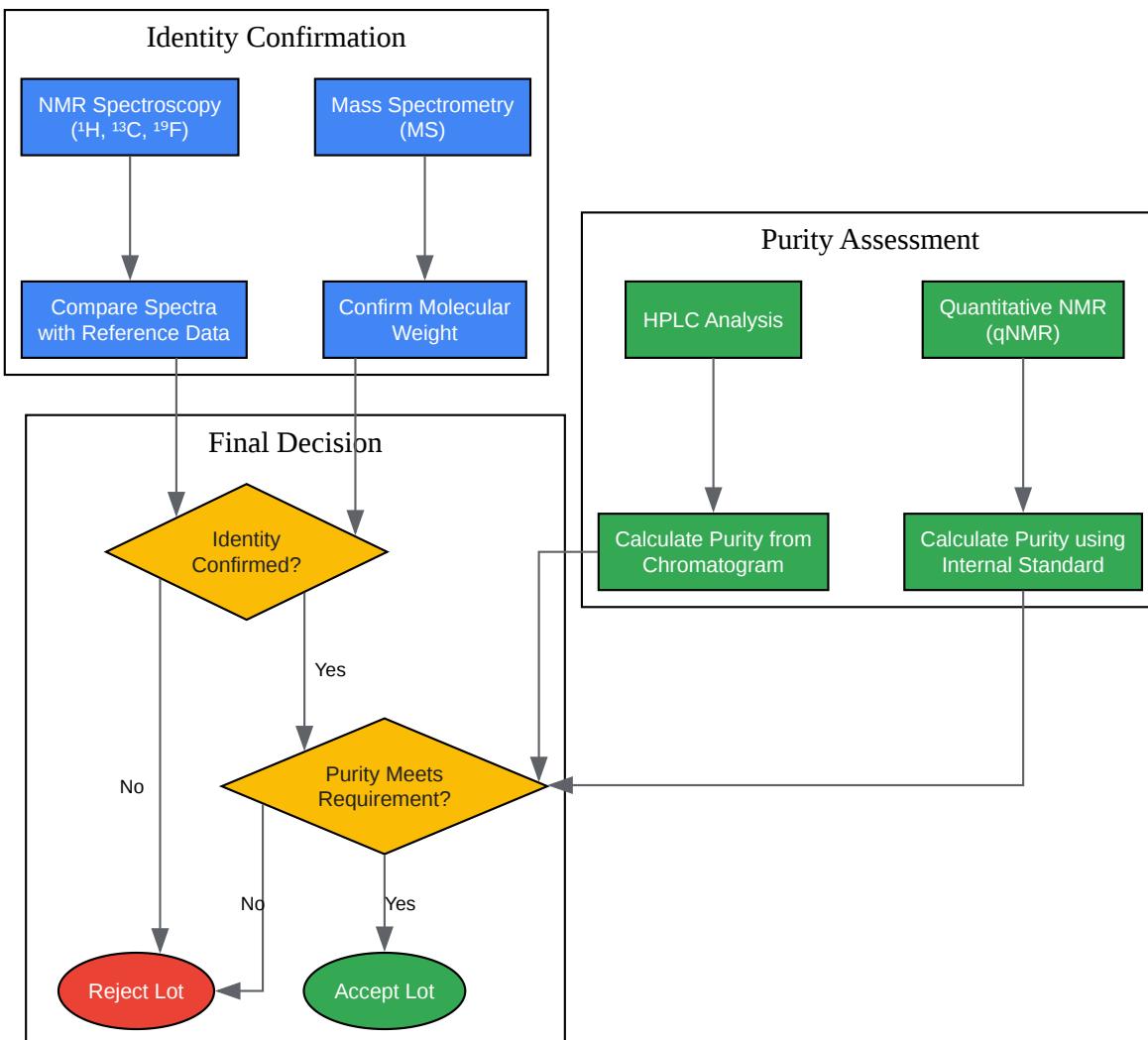
Workflow and Logic Diagrams

To visually represent the process of sourcing and qualifying high-purity **2,4-Difluorobenzamide**, the following diagrams have been generated using the DOT language.



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Caption: Workflow for sourcing and qualifying high-purity **2,4-Difluorobenzamide**.

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Caption: Logic diagram for the analytical testing of **2,4-Difluorobenzamide**.

- To cite this document: BenchChem. [A Researcher's Guide to Sourcing High-Purity 2,4-Difluorobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295065#commercial-sources-for-high-purity-2-4-difluorobenzamide>

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